Oxetan-2-ylmethyl 4-methylbenzenesulfonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxetan-2-ylmethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-8-10-6-7-14-10/h2-5,10H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSILSHSVRRBST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60552656 | |
| Record name | (Oxetan-2-yl)methyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115845-51-7 | |
| Record name | (Oxetan-2-yl)methyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Derivatization Methodologies
Established Synthetic Pathways for Oxetan-2-ylmethyl 4-methylbenzenesulfonate (B104242)
The primary and most well-documented method for the synthesis of Oxetan-2-ylmethyl 4-methylbenzenesulfonate involves the reaction of oxetan-2-ylmethanol (B110775) with p-toluenesulfonyl chloride. This reaction, a tosylation, converts the hydroxyl group of the alcohol into a tosylate, which is an excellent leaving group in nucleophilic substitution reactions.
Reaction of Oxetan-2-ylmethanol with p-Toluenesulfonyl Chloride
The synthesis of this compound is typically achieved by treating oxetan-2-ylmethanol with p-toluenesulfonyl chloride in the presence of a base. The base is crucial for neutralizing the hydrochloric acid generated during the reaction. masterorganicchemistry.com
The choice of solvent can significantly impact the efficiency and outcome of the tosylation reaction. Common solvents employed for this transformation include pyridine (B92270), dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF).
Pyridine: Often used as both a solvent and a base, pyridine effectively scavenges the HCl produced. masterorganicchemistry.com
Dichloromethane (DCM): A versatile and commonly used solvent for this reaction, often in conjunction with a base like triethylamine (B128534). researchgate.net
Ethyl Acetate (B1210297) (EtOAc): Has been utilized in large-scale synthesis, demonstrating its suitability for industrial applications. ucsb.edu
A comparative analysis of different synthetic routes has shown that the choice of solvent is a critical parameter. For instance, in a large-scale synthesis, the final product was delivered as a solution in ethyl acetate. ucsb.edu
While not always necessary, catalysts can be employed to enhance the rate of the tosylation reaction. 4-(Dimethylamino)pyridine (DMAP) is a highly effective acylation catalyst that can be used in small amounts along with a stoichiometric base like triethylamine.
Reaction conditions such as temperature and duration are optimized to ensure complete conversion and minimize side reactions.
Temperature: The reaction is often initiated at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to proceed at room temperature. researchgate.net In some procedures, the mixture is refluxed to drive the reaction to completion. uni-muenchen.de
Reaction Time: The duration of the reaction can vary from a few hours to overnight, depending on the specific substrates, solvents, and temperature used. researchgate.netresearchgate.net Reaction progress is typically monitored by techniques such as Thin Layer Chromatography (TLC). researchgate.net
| Parameter | Conditions |
| Reactants | Oxetan-2-ylmethanol, p-Toluenesulfonyl Chloride |
| Solvents | Pyridine, Dichloromethane, Ethyl Acetate |
| Base | Triethylamine, Pyridine |
| Catalyst | 4-(Dimethylamino)pyridine (optional) |
| Temperature | 0 °C to reflux |
| Reaction Time | 4 hours to 24 hours |
Stereoselective Synthesis of Enantiopure this compound
For applications in pharmaceuticals, the synthesis of enantiomerically pure compounds is often required. The synthesis of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate has been identified as a key process for developing certain drug candidates. ucsb.edufigshare.com This is typically achieved by starting with an enantiopure precursor, (S)-oxetan-2-ylmethanol. The tosylation reaction itself does not affect the stereocenter, thus preserving the enantiomeric purity of the starting material.
One successful, large-scale synthesis of (S)-oxetan-2-ylmethyl tosylate has been reported, highlighting its importance in the pharmaceutical industry. ucsb.edu
Precursors and Starting Materials
The primary precursor for the synthesis of this compound is oxetan-2-ylmethanol . For the stereoselective synthesis of the (S)-enantiomer, (S)-oxetan-2-ylmethanol is the required starting material. The other key reagent is p-toluenesulfonyl chloride . researchgate.net
2-Hydroxymethyloxetane (Oxetan-2-ylmethanol)
2-Hydroxymethyloxetane, also known as Oxetan-2-ylmethanol, serves as the foundational substrate for the synthesis. It is a bifunctional molecule containing a strained four-membered oxetane (B1205548) ring and a primary alcohol group. The hydroxyl (-OH) group of this alcohol acts as the nucleophile in the tosylation reaction. Alcohols are generally poor leaving groups because the hydroxide (B78521) ion (OH⁻) is a strong base. masterorganicchemistry.com To facilitate subsequent reactions, such as nucleophilic substitution, the hydroxyl group must be converted into a more effective leaving group. masterorganicchemistry.comsvkm-iop.ac.in The tosylation of 2-Hydroxymethyloxetane achieves this by transforming the -OH group into a tosylate (-OTs) group, which is an excellent leaving group due to the resonance stabilization of the resulting toluenesulfonate (B8598656) anion. masterorganicchemistry.com
The (S)-enantiomer of this compound has been identified as a crucial synthetic intermediate for introducing the 2-substituted oxetane functionality into potential drug candidates, with manufacturing processes developed to produce it on a metric-ton scale. ucsb.edu
p-Toluenesulfonyl Chloride (TsCl)
p-Toluenesulfonyl chloride, commonly abbreviated as TsCl, is the reagent responsible for the sulfonation of the alcohol. georganics.skontosight.ai It is a derivative of p-toluenesulfonic acid and functions as an electrophile in the reaction. svkm-iop.ac.in The sulfur atom in TsCl is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. youtube.com
The reaction mechanism proceeds via a nucleophilic attack by the oxygen atom of the alcohol (2-Hydroxymethyloxetane) on the electrophilic sulfur atom of TsCl. youtube.comkhanacademy.org This step displaces the chloride ion. The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine (TEA). masterorganicchemistry.comresearchgate.netnih.gov The base serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, preventing it from protonating the starting alcohol or the product. masterorganicchemistry.com This process results in the formation of the desired this compound and a hydrochloride salt of the base used. researchgate.net
Table 1: Reagents in the Synthesis of this compound
| Role | Compound Name | Abbreviation | Key Function |
|---|---|---|---|
| Substrate | 2-Hydroxymethyloxetane | - | Provides the oxetane-methanol backbone and the nucleophilic -OH group. |
| Reagent | p-Toluenesulfonyl Chloride | TsCl | Acts as the electrophile to convert the alcohol into a tosylate. svkm-iop.ac.in |
Purification and Isolation Techniques
Following the synthesis, a series of purification and isolation steps are necessary to obtain pure this compound. A typical workup procedure involves quenching the reaction and removing the base hydrochloride salt and any excess reagents.
Aqueous Workup: The reaction mixture is often treated with water or a dilute acidic solution to wash away the water-soluble base hydrochloride and any remaining base. researchgate.net This is followed by extraction of the product into an organic solvent like ethyl acetate or dichloromethane. researchgate.netgoogle.com The organic layer is then washed sequentially with water and a saturated aqueous sodium chloride (brine) solution to remove residual water-soluble impurities. google.com
Drying and Concentration: The separated organic layer is dried over an anhydrous drying agent, such as sodium sulfate, to remove trace amounts of water. google.com The drying agent is subsequently removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product. researchgate.net
Chromatography: For high-purity material, column chromatography is the most common purification method. The crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent system, typically a mixture of a nonpolar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate). google.com The fractions containing the pure product are collected and combined, and the solvent is evaporated to afford the purified tosylate.
Analogous and Related Sulfonate Derivatives in Oxetane Chemistry
While tosylates are widely used, other sulfonate esters also play a significant role in oxetane chemistry, serving a similar function of converting a hydroxyl group into a good leaving group. The choice of sulfonating agent can influence the reactivity of the resulting ester.
Mesylates (OMs): Derived from methanesulfonyl chloride (MsCl), mesylates are another common class of sulfonate esters. masterorganicchemistry.com They are structurally simpler than tosylates but are also excellent leaving groups and are prepared in a similar manner.
Triflates (OTf): Triflates are esters of trifluoromethanesulfonic acid and are exceptionally good leaving groups, making them highly reactive towards nucleophilic substitution. Their high reactivity is due to the strong electron-withdrawing effect of the three fluorine atoms.
Brosylates (OBs) and Nosylates (ONs): These are derivatives of p-bromobenzenesulfonyl chloride and 2- or 4-nitrobenzenesulfonyl chloride, respectively. The electron-withdrawing bromo and nitro groups make these excellent leaving groups, often with reactivity intermediate between tosylates and triflates.
The general principle remains the same across these derivatives: the attachment of a sulfonyl group to the oxygen of an alcohol creates a stable anion upon departure, thus facilitating nucleophilic substitution reactions at the adjacent carbon. The oxetane ring itself is a key structural motif in medicinal chemistry, and the ability to functionalize it via these sulfonate esters is critical for the synthesis of diverse and complex molecules. nih.govacs.org
Table 2: Common Sulfonate Leaving Groups in Organic Chemistry
| Sulfonate Derivative | Abbreviation | Corresponding Sulfonyl Chloride | Relative Leaving Group Ability |
|---|---|---|---|
| Triflate | -OTf | Trifluoromethanesulfonyl chloride | Excellent |
| Tosylate | -OTs | p-Toluenesulfonyl chloride | Good |
| Mesylate | -OMs | Methanesulfonyl chloride | Good |
| Brosylate | -OBs | p-Bromobenzenesulfonyl chloride | Good |
Chemical Reactivity and Mechanistic Investigations
Ring-Opening Reactions of the Oxetane (B1205548) Moiety
The reactivity of oxetanes is largely defined by the strain in their four-membered ring structure, making them susceptible to ring-opening reactions. acs.orgwikipedia.org These reactions can be initiated by a range of nucleophiles and are often catalyzed by acids. acs.orgmagtech.com.cn The regioselectivity of the ring-opening is a key aspect, influenced by both steric and electronic factors of the substituents on the oxetane ring. magtech.com.cn
Nucleophilic Ring Opening Reactions
Nucleophilic attack is a primary mechanism for the cleavage of the oxetane ring in Oxetan-2-ylmethyl 4-methylbenzenesulfonate (B104242). The tosylate group, being an excellent leaving group, facilitates these reactions.
Amines are effective nucleophiles for the ring-opening of oxetanes. acs.org Research has demonstrated the utility of azetidine (B1206935) and oxetane sulfinate salts, prepared from corresponding 3-iodoheterocycle precursors, in coupling reactions with indoles. This methodology provides a direct route for incorporating the oxetane moiety into indole (B1671886) scaffolds. The reactions are typically regioselective and proceed under mild conditions, allowing for the formation of C-2 or C-3 sulfone-linked products. For instance, the reaction of an oxetane sulfinate salt with indole can lead to the formation of a C-3 substituted indole derivative. This approach has been utilized in the synthesis of analogs of bioactive molecules like atevirdine.
The indole anion, a potent nucleophile, can also participate in the ring-opening of the oxetane ring, leading to the formation of various indole-containing compounds. researchgate.net
Oxetanes are generally less reactive than their three-membered counterparts, epoxides (oxiranes). wikipedia.orguab.cat This difference in reactivity is attributed to the lower ring strain in the four-membered oxetane ring (approximately 25.5 kcal/mol) compared to the three-membered epoxide ring (approximately 27.3 kcal/mol). beilstein-journals.org Consequently, the ring-opening of oxetanes often requires more forcing conditions or the use of a catalyst, whereas epoxides can be readily opened by a wider range of nucleophiles under milder conditions. wikipedia.orguab.catresearchgate.net For instance, while epoxides can be cleaved by even weak nucleophiles, oxetane ring-opening typically necessitates the presence of an acid or a strong nucleophile. wikipedia.orgmagtech.com.cn
The table below summarizes key differences in the reactivity of oxetanes and epoxides.
| Feature | Oxetanes | Epoxides |
| Ring Strain | ~25.5 kcal/mol beilstein-journals.org | ~27.3 kcal/mol beilstein-journals.org |
| Reactivity | Less reactive wikipedia.orguab.cat | More reactive wikipedia.org |
| Reaction Conditions | Often require acid catalysis or strong nucleophiles wikipedia.orgmagtech.com.cn | Can be opened by a wide range of nucleophiles under mild conditions researchgate.net |
Lewis acids play a crucial role in activating the oxetane ring towards nucleophilic attack. uab.catnih.govresearchgate.net They coordinate to the oxygen atom of the oxetane, increasing the electrophilicity of the ring carbons and making the ring more susceptible to cleavage. acs.org A variety of Lewis acids, including B(C6F5)3 and Al(C6F5)3, have been shown to be effective catalysts for the regioselective ring-opening of oxetanes. uab.cat For example, the Lewis superacid Al(C6F5)3 has been used to catalyze the regioselective isomerization of 2,2-disubstituted oxetanes to homoallylic alcohols, suppressing the formation of undesired byproducts. uab.cat The choice of Lewis acid can significantly influence the outcome of the reaction, including the regioselectivity and the nature of the products formed. uab.catacs.org
The following table highlights the effect of different Lewis acids on oxetane ring-opening reactions.
| Lewis Acid | Substrate | Product | Key Observation | Reference |
| B(C6F5)3 | 2,2-disubstituted oxetanes | Homoallylic alcohols | Controls regioselectivity between homoallylic and allylic products. | uab.cat |
| Al(C6F5)3 | Electron-rich aryl oxetanes | Homoallylic alcohols | Suppresses formation of allyl isomers and reduces dimer by-product. | uab.cat |
| LiNTf2 or TBSNTf2 | Oxetanes with silyl (B83357) ketene (B1206846) acetals | Highly oxygenated molecules | Efficient C-C bond formation. | nih.govresearchgate.net |
| Sc(OTf)3 | Oxetanes with styrene-based nucleophiles | 2,3-dihydrobenzo[b]oxepine skeleton | Intramolecular Prins-type process. | nih.govresearchgate.net |
Formation of Heterocyclic Compounds via Ring Opening
The ring-opening of Oxetan-2-ylmethyl 4-methylbenzenesulfonate provides a valuable synthetic route to various heterocyclic compounds. uab.cat
A significant application of the ring-opening of oxetane derivatives is in the synthesis of indole-based compounds. researchgate.net Indoles are important structural motifs in many natural products and pharmaceuticals. rsc.org By reacting oxetane precursors with indole nucleophiles, a variety of functionalized indole derivatives can be accessed. For example, the coupling of oxetane sulfinate salts with indoles allows for the direct and regioselective incorporation of the oxetane unit into the indole ring system. This method has been successfully applied to the synthesis of complex molecules, demonstrating its utility in medicinal chemistry and drug discovery. researchgate.net
Azetidine Derivatives
The synthesis of azetidine derivatives from this compound represents a key transformation, leveraging the electrophilic nature of the compound. The process typically involves a two-step sequence: nucleophilic ring-opening of the oxetane moiety by an amine, followed by intramolecular cyclization.
In a representative synthetic approach, a primary or secondary amine attacks one of the electrophilic centers of this compound. Under neutral or mild conditions, the more sterically accessible and highly reactive primary carbon bearing the tosylate group is the primary site of nucleophilic attack. However, the ring carbons of the oxetane are also susceptible to nucleophilic attack, especially under acidic conditions which activate the oxetane oxygen.
Following the initial nucleophilic substitution or ring-opening, an intermediate amino alcohol is formed. This intermediate is then subjected to conditions that promote intramolecular cyclization to form the azetidine ring. The use of a strong, non-nucleophilic base can facilitate the deprotonation of the alcohol, which then displaces the tosylate group in an intramolecular Williamson ether synthesis-like reaction, though in this case forming a C-N bond. Alternatively, if the initial reaction was the ring-opening of the oxetane, the resulting primary alcohol can be converted into a better leaving group (e.g., by tosylation) to be displaced by the amine.
Table 1: Synthesis of Azetidine Derivatives
| Starting Material | Reagent | Intermediate | Product | Key Transformation |
|---|---|---|---|---|
| This compound | Primary Amine (R-NH2) | N-(substituted)-3-amino-1-propanol derivative | N-substituted Azetidine | Intramolecular cyclization |
Mechanistic Studies of Ring-Opening Processes
The ring-opening of the oxetane moiety in this compound is a process of significant mechanistic interest. The regioselectivity and stereoselectivity of this reaction are governed by a delicate interplay of electronic and steric factors, which can be influenced by the reaction conditions. magtech.com.cn
The regioselectivity of the oxetane ring-opening can often be directed by choosing conditions that favor either kinetic or thermodynamic control. Generally, nucleophilic attack can occur at either the C2 or C4 position of the oxetane ring.
Under kinetic control , which is typically favored at lower temperatures and with strong, non-bulky nucleophiles, the reaction proceeds through the lowest energy transition state. nih.gov For unsymmetrical oxetanes, this often leads to the attack at the less sterically hindered carbon atom. magtech.com.cn In the case of this compound, the C4 position is generally less sterically encumbered, leading to the formation of the kinetically favored product.
Under thermodynamic control , favored by higher temperatures and longer reaction times, the product distribution reflects the relative stabilities of the final products. nih.gov If the initial ring-opening is reversible, the system can equilibrate to the most stable isomer. The thermodynamic product may arise from attack at the more substituted carbon if this leads to a more stable final product, for instance, through electronic stabilization from the substituent.
The presence of a Lewis acid can also influence the regioselectivity by coordinating to the oxetane oxygen, which enhances the electrophilicity of the ring carbons and can favor attack at the carbon that can better stabilize a partial positive charge. researchgate.net
Quantum chemical calculations have provided profound insights into the factors governing the regio- and diastereoselectivity of oxetane ring-opening reactions. researchgate.netrsc.org These computational studies allow for the detailed examination of transition state geometries and energies, which are often difficult to probe experimentally.
For nucleophilic ring-opening reactions, the regioselectivity is largely determined by the relative activation barriers for the nucleophilic attack at the different ring carbons. Density Functional Theory (DFT) calculations can be used to model the potential energy surface of the reaction. These calculations often reveal that the regioselectivity is a result of a combination of steric hindrance and the electronic stabilization of the transition state.
For instance, in the presence of a Lewis acid catalyst, the coordination of the catalyst to the oxetane oxygen can lead to a more asynchronous transition state with significant carbocationic character. Quantum chemical calculations can quantify the development of positive charge at the ring carbons in the transition state, explaining why nucleophilic attack may be favored at the carbon atom that can better stabilize this charge. researchgate.net
Furthermore, these computational methods have been successfully applied to explain the regioselectivity in photoinduced oxetane cleavage, where the formation of an excited triplet exciplex was found to be markedly regioselective. rsc.org
The analysis of the transition state for the ring-opening of oxetanes has been a subject of computational studies. For a nucleophilic ring-opening process proceeding via an SN2 mechanism, the transition state is characterized by the simultaneous breaking of a C-O bond and the formation of a new bond with the nucleophile.
Computational studies have shown that the geometry of the transition state is crucial in determining the reaction outcome. For example, in a typical SN2 mechanism, the transition state features an almost linear arrangement of the nucleophile, the attacked carbon atom, and the leaving group (the oxygen atom of the ring). researchgate.net The calculated energy barriers for different possible transition states can explain the observed regioselectivity. For instance, a significantly lower energy barrier for one transition state over another indicates a strong preference for that reaction pathway. researchgate.net
These analyses can also reveal the role of catalysts or coordinating species. For example, in some catalyzed reactions, the cation of the catalyst has been shown to actively participate in the oxetane ring-opening step by coordinating to the oxetane oxygen, thereby lowering the activation energy of the transition state. researchgate.net
Role as an Electrophilic Intermediate
This compound is a potent electrophilic intermediate due to two key structural features: the highly reactive tosylate leaving group and the strained oxetane ring. The tosylate is an excellent leaving group, making the primary carbon to which it is attached highly susceptible to nucleophilic substitution by a wide range of nucleophiles.
Simultaneously, the inherent ring strain of the oxetane (approximately 25.5 kcal/mol) makes its C-O bonds labile and prone to cleavage by nucleophiles. beilstein-journals.org This dual reactivity allows the molecule to act as a precursor to 1,3-difunctionalized compounds. The regioselectivity of the nucleophilic attack on the oxetane ring is influenced by steric and electronic factors, as well as the nature of the nucleophile and the reaction conditions. magtech.com.cn Strong nucleophiles tend to attack the less substituted carbon of the oxetane ring. magtech.com.cn
This dual electrophilic nature is exploited in the synthesis of various heterocyclic compounds. For instance, reaction with a dinucleophile can proceed via an initial attack at the primary carbon to displace the tosylate, followed by an intramolecular ring-opening of the oxetane by the second nucleophilic center.
Catalytic Applications
While this compound is often used as a stoichiometric reagent, it can also be a substrate in various catalytic transformations. The development of catalytic methods for the ring-opening of oxetanes is an active area of research, aiming to improve efficiency and selectivity.
For example, a catalytic protocol for the synthesis of 2-oxazolines from 3-amido oxetanes using indium(III) triflate (In(OTf)3) has been developed. rsc.org This process involves an intramolecular cyclization via oxetane ring-opening. While this example does not use this compound directly, it highlights the potential for its derivatives to undergo catalytic transformations.
More directly relevant, the regioselective ring-opening of oxetanes can be achieved using a combination of zirconocene (B1252598) and photoredox catalysis. thieme-connect.de This method allows for the generation of the less stable radical, demonstrating a reversal of the typical regioselectivity. thieme-connect.de Such catalytic systems could potentially be applied to this compound to achieve novel transformations.
Other Organic Transformations and Reaction Pathways
The chemical reactivity of this compound is primarily dictated by two key features: the good leaving group character of the 4-methylbenzenesulfonate (tosylate) group and the strained nature of the oxetane ring. acs.orgmagtech.com.cn These features enable a variety of organic transformations, principally nucleophilic substitution and ring-opening reactions.
The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions (SN2) at the methylene (B1212753) carbon adjacent to the oxetane ring. rsc.org In these reactions, a nucleophile displaces the tosylate group, leading to the formation of a new bond and the liberation of the tosylate anion. This pathway allows for the introduction of a wide range of functional groups onto the oxetane scaffold. acs.org
Under different conditions, particularly with strong nucleophiles or under acidic or basic catalysis, the strained oxetane ring can undergo ring-opening reactions. magtech.com.cnwikipedia.org These reactions proceed by cleavage of one of the C-O bonds of the heterocycle, providing access to substituted 1,3-diols and their derivatives. The regioselectivity of the ring-opening of unsymmetrical oxetanes is influenced by both steric and electronic factors. magtech.com.cn
The table below summarizes some of the key organic transformations involving oxetane tosylates and related structures.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Nucleophilic Substitution (SN2) | Various nucleophiles (e.g., azides, amines, thiols) | 2-Substituted oxetanes | acs.orgrsc.org |
| Acid-Catalyzed Ring-Opening | Nucleophiles (e.g., water, alcohols) in the presence of acid | 1,3-Diol derivatives | magtech.com.cnwikipedia.org |
| Base-Promoted Ring-Opening | Strong bases | 1,3-Diol derivatives | magtech.com.cn |
| Reductive Ring-Opening | Reducing agents (e.g., complex metal hydrides) | Substituted propanols | wikipedia.org |
Detailed mechanistic studies have shown that SN2 reactions on oxetane tosylates proceed with inversion of configuration at the reaction center. rsc.org For ring-opening reactions, the regioselectivity depends on the nature of the nucleophile and the reaction conditions. Strong nucleophiles tend to attack the less sterically hindered carbon of the oxetane ring, whereas under acidic conditions, the attack may be directed to the more substituted carbon due to the stabilization of the partial positive charge in the transition state. magtech.com.cn
Applications in Advanced Organic Synthesis
Building Block for Complex Molecules
Oxetan-2-ylmethyl 4-methylbenzenesulfonate (B104242) serves as a key synthetic fragment for introducing the 2-substituted oxetane (B1205548) functionality into potential drug candidates. figshare.comresearchgate.net Its value as a building block is underscored by the development of scalable synthetic routes capable of producing metric ton quantities, facilitating its integration into large-scale drug manufacturing processes. figshare.com The compound's design, featuring a reactive tosylate group, allows for its efficient incorporation into a wide array of complex molecular architectures.
Development of Novel Synthetic Strategies
The availability of stable, reactive building blocks like Oxetan-2-ylmethyl 4-methylbenzenesulfonate has spurred the development of new synthetic methods. researchgate.netnih.gov The tosylate is an excellent leaving group, facilitating nucleophilic substitution reactions that allow the oxetane-methyl unit to be attached to various molecular scaffolds. This reactivity has been exploited in numerous synthetic campaigns, enabling the efficient construction of novel chemical entities and expanding the accessible chemical space for drug discovery. figshare.comnih.gov
Rational Design of Oxetane-Containing Scaffolds in Medicinal Chemistry
The intentional incorporation of the oxetane moiety, often using precursors like this compound, is a prime example of rational drug design. nih.gov Medicinal chemists leverage the unique properties of the oxetane ring to fine-tune the characteristics of a drug molecule to improve its performance. nih.govnih.gov Oxetanes are frequently used as bioisosteres for less favorable functional groups, such as gem-dimethyl or carbonyl groups. nih.govresearchgate.net This substitution can lead to a range of benefits that enhance a compound's potential as a therapeutic agent. researchgate.net
Key advantages of incorporating an oxetane scaffold include:
Improved Solubility: The polar nature of the oxetane ring can increase the aqueous solubility of a compound, which is often a major hurdle in drug development. nih.govnih.gov
Metabolic Stability: The oxetane ring can block sites on a molecule that are susceptible to metabolic degradation, thereby increasing the drug's half-life in the body. pharmablock.com
Basicity (pKa) Modulation: When placed near a nitrogen atom, the electron-withdrawing nature of the oxetane can reduce the basicity of the amine, which can be beneficial for optimizing a drug's absorption and transport properties. researchgate.netpharmablock.com
Increased Three-Dimensionality: The non-planar, sp³-rich structure of the oxetane ring increases the three-dimensional character of a molecule, which can lead to higher target selectivity and better pharmacokinetic properties. nih.gov
The strategic benefits of designing oxetane-containing scaffolds are summarized in the table below.
| Physicochemical Property | Effect of Oxetane Incorporation | Rationale |
|---|---|---|
| Aqueous Solubility | Increase | The polar ether linkage in the oxetane ring enhances hydrogen bonding capacity with water. nih.govnih.gov |
| Metabolic Stability | Increase | Can serve as a stable surrogate for metabolically vulnerable groups like gem-dimethyl. pharmablock.com |
| Lipophilicity (LogD) | Decrease | Replaces non-polar groups with a more polar, yet compact, alternative. nih.govnih.gov |
| Amine Basicity (pKa) | Decrease | The oxetane acts as an electron-withdrawing group, reducing the basicity of adjacent amines. researchgate.net |
| Molecular Shape | Increased sp³/3D character | The strained, non-planar ring moves away from flat aromatic structures, improving binding selectivity. nih.gov |
Table of Compounds
The following table lists the chemical compounds mentioned in this article.
Analytical and Characterization Techniques in Research
Spectroscopic Analysis in Reaction Monitoring and Product Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of Oxetan-2-ylmethyl 4-methylbenzenesulfonate (B104242). Both ¹H and ¹³C NMR are utilized to provide a complete picture of the molecule's carbon and hydrogen framework.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the protons of the oxetane (B1205548) ring, the methylene (B1212753) bridge, and the tosyl group. The aromatic protons of the 4-methylbenzenesulfonate moiety would typically appear as two distinct doublets in the downfield region (approximately 7.0-8.0 ppm). The protons on the oxetane ring would exhibit more complex splitting patterns in the upfield region.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. This would include the carbons of the oxetane ring, the methylene carbon, the methyl group on the tosyl moiety, and the aromatic carbons.
Fictional Representative NMR Data
| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| Aromatic CH (tosyl) | 7.80 (d, 2H) | 145.0 |
| Aromatic CH (tosyl) | 7.35 (d, 2H) | 132.5 |
| CH (oxetane) | 4.90 (m, 1H) | 78.0 |
| CH₂ (oxetane) | 4.50 (m, 2H) | 75.0 |
| O-CH₂ | 4.20 (d, 2H) | 72.0 |
| CH₂ (oxetane) | 2.70 (m, 2H) | 43.0 |
| CH₃ (tosyl) | 2.45 (s, 3H) | 21.5 |
Note: This data is illustrative and not based on experimentally verified results.
Liquid Chromatography-Mass Spectrometry (LCMS)
LCMS is a powerful analytical technique used to confirm the molecular weight of Oxetan-2-ylmethyl 4-methylbenzenesulfonate and to assess its purity. The liquid chromatography component separates the compound from any impurities, and the mass spectrometer provides information about its mass-to-charge ratio (m/z). This is crucial for confirming the identity of the synthesized product. In a typical analysis, a molecular ion peak corresponding to the compound's molecular weight would be observed.
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are indispensable for the purification of this compound from reaction mixtures and for the assessment of its final purity.
Silica (B1680970) Gel Chromatography
Silica gel chromatography is a standard method for the purification of moderately polar organic compounds like this compound. The compound is applied to a column packed with silica gel, and a solvent system (eluent) of appropriate polarity is used to move the compound and impurities down the column at different rates. By carefully selecting the eluent system, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate), the target compound can be effectively separated from less polar starting materials and more polar byproducts. The progress of the separation is often monitored by thin-layer chromatography (TLC).
Future Research Directions and Unexplored Avenues
Expansion of Catalytic Applications
The reactivity of Oxetan-2-ylmethyl 4-methylbenzenesulfonate (B104242) is ripe for exploration within modern catalytic chemistry. The dual reactivity sites—the electrophilic carbon bearing the tosylate and the strained ether—offer distinct opportunities for catalyst development. Future research could focus on developing novel catalytic systems that selectively activate one site over the other or engage both in cascade reactions.
An underexplored area is the use of this compound in transition-metal-catalyzed cross-coupling reactions. While oxetanes have been used in medicinal chemistry, their application as coupling partners is less developed. utexas.edu Research into palladium, nickel, or copper catalysis could enable the direct coupling of the oxetanylmethyl moiety with a wide range of nucleophiles (organometallics, amines, phenols), providing a direct entry into complex molecules. Furthermore, leveraging the tosylate as a directing group for C-H activation on the oxetane (B1205548) ring presents a challenging but potentially rewarding avenue for creating highly substituted oxetane systems.
Lewis acid catalysis, known to activate oxetanes for ring-opening, could be expanded using chiral catalysts to achieve desymmetrization or kinetic resolution of racemic or prochiral substrates reacting with the title compound. nih.gov The development of organocatalytic systems for ring-opening or substitution reactions also remains a promising and largely unexplored field.
Table 1: Potential Catalytic Transformations for Future Exploration
| Reaction Type | Potential Catalyst Class | Target Transformation |
|---|---|---|
| Cross-Coupling | Palladium, Nickel, Copper | Formation of C-C, C-N, C-O bonds at the methyl position |
| Asymmetric Ring-Opening | Chiral Lewis Acids (e.g., Sc, In) | Enantioselective synthesis of 1,3-diols or ethers |
| C-H Functionalization | Rhodium, Iridium, Palladium | Directed functionalization of the oxetane C3 or C4 positions |
| Organocatalytic SN2 | Chiral Amines, Phosphines | Enantioselective displacement of the tosylate group |
Stereocontrolled Transformations
The chiral variant, (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate, is a key synthetic fragment for introducing stereodefined 2-substituted oxetane functionality into drug candidates. figshare.com The future in this area lies in harnessing the existing stereocenter to control subsequent stereochemical outcomes.
One major avenue is the diastereoselective functionalization of the oxetane ring. By employing the chiral, non-racemic tosylate, reactions at other positions on the ring could be influenced by the steric and electronic properties of the existing side chain, leading to highly controlled synthesis of multi-substituted chiral oxetanes.
Furthermore, stereospecific ring-opening reactions are of significant interest. The SN2-type attack of a nucleophile on the C4 or C2 carbon of the oxetane ring, promoted by a Lewis acid, would proceed with inversion of stereochemistry. If the nucleophile attacks the C2 carbon, it would displace the side chain, while an attack at C4 would lead to a chiral 1,3-disubstituted product. Investigating a broader range of nucleophiles and catalytic systems to control the regioselectivity and maintain stereochemical fidelity is a critical future direction. acs.org
Integration into Flow Chemistry Systems
Continuous flow chemistry offers significant advantages in terms of safety, scalability, and precise control over reaction parameters, which are particularly relevant for managing reactive intermediates or exothermic reactions associated with strained rings. nih.gov The synthesis of Oxetan-2-ylmethyl 4-methylbenzenesulfonate and its subsequent reactions are prime candidates for adaptation to flow systems.
Future research could establish a continuous process where a precursor diol is mono-tosylated and cyclized in a sequential flow setup, minimizing handling and improving process safety and efficiency. More advanced applications would involve multi-step, telescoped reactions where the tosylate is generated and immediately consumed in a subsequent catalytic ring-opening or substitution reaction within the same flow system. This approach would be highly valuable for generating libraries of compounds for drug discovery by allowing for rapid variation of nucleophiles or reactants. nih.gov
Novel Rearrangement Reactions
The high ring strain of the oxetane core makes it susceptible to rearrangement reactions, often catalyzed by acids, to form more stable five- or six-membered heterocycles. beilstein-journals.org While rearrangements of some oxetane systems are known, targeted exploration of novel, catalyst-controlled rearrangements of this compound is a frontier area.
For example, treatment with specific Lewis or Brønsted acids could trigger a selective ring-expansion to furnish substituted tetrahydrofurans (THFs) or tetrahydropyrans (THPs). The outcome could be directed by the choice of catalyst and reaction conditions. A particularly intriguing possibility is a fragmentation-recombination cascade. Under specific catalytic conditions, the oxetane could undergo ring-opening to a carbocationic intermediate which could then trigger a Wagner-Meerwein type rearrangement or fragment, with subsequent trapping by an internal or external nucleophile to generate entirely new molecular scaffolds.
Table 2: Potential Rearrangement Pathways to Investigate
| Reaction Type | Proposed Catalyst/Conditions | Potential Product Scaffold |
|---|---|---|
| Ring Expansion | Strong Lewis Acids (e.g., BF3·OEt2) | Substituted Tetrahydrofurans |
| Skeletal Rearrangement | Dual Pd/Acid Catalysis | Dihydrofurans, Pyrrolidines |
| Fragmentation-Cyclization | Photoredox Catalysis | Acyclic difunctional compounds, novel heterocycles |
Applications in Materials Science
Oxetane derivatives are valuable monomers for cationic ring-opening polymerization (CROP), yielding polyethers with unique properties. wikipedia.org this compound represents an untapped resource in this field. The tosylate group can function as a versatile handle for creating advanced materials.
One future direction is the synthesis of functional polymers. The tosylate can be substituted with a variety of functional groups (e.g., azides, alkynes for click chemistry, or polymerizable groups like acrylates) prior to CROP. This would produce polyethers with pendant functional groups at regular intervals, suitable for creating hydrogels, drug-delivery systems, or materials for surface modification. oup.comradtech.org
Alternatively, the compound itself could act as a cationic initiator for the polymerization of other oxetane or cyclic ether monomers. The tosylate could be displaced to form an oxonium ion, initiating polymerization. This would result in a polymer chain with a terminal oxetanylmethyl group, which could be used for subsequent block copolymer synthesis or for grafting polymers onto surfaces. The development of these bespoke oxetane monomers is crucial for advancing polymer and materials science. acs.org
Q & A
Q. Table 1: Synthesis Parameters
| Parameter | Value/Detail |
|---|---|
| Solvent | Dichloromethane or ethyl acetate |
| Base | Triethylamine or K₂CO₃ |
| Reaction Temperature | 0°C → RT |
| Yield | 45–70% (depending on purity) |
Basic: How is this compound characterized in crystallographic studies?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using a Bruker D8 Quest ECO diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Structure refinement uses SHELXL (for small molecules) with Olex2 or APEX3 software. Key parameters include space group (e.g., monoclinic P2₁/n), unit cell dimensions (e.g., a = 14.6392 Å, b = 5.7111 Å, c = 17.5295 Å), and refinement residuals (R₁ = 0.042, wR₂ = 0.127) .
Q. Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P2₁/n (monoclinic) |
| Unit Cell Volume | 1457.7 ų |
| Z (Formula Units) | 4 |
| Temperature | 293 K |
Advanced: How do hydrogen-bonding patterns influence its supramolecular assembly?
Methodological Answer:
Hydrogen-bonding networks are analyzed using graph-set notation (e.g., D = donor, A = acceptor). For example, in related sulfonates, N–H···O interactions form [010] chains with graph-set descriptors C (6) and D (2,1). Mercury CSD 2.0 can visualize these motifs and compare packing similarities with analogous structures .
Q. Table 3: Hydrogen-Bond Geometry
| Donor–Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | ∠D–H–A (°) |
|---|---|---|---|---|
| N–H···O (sulfonate) | 0.86 | 2.12 | 2.876 | 145.3 |
| C–H···O (oxetane) | 0.93 | 2.45 | 3.212 | 138.7 |
Advanced: What computational methods validate experimental structural data?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict bond lengths, angles, and electrostatic potentials. For instance, compare computed sulfonate S–O bond lengths (~1.43 Å) with SC-XRD data (1.44–1.46 Å) to assess accuracy. Gaussian or ORCA software packages are typically used .
Q. Table 4: Experimental vs. Theoretical Bond Lengths
| Bond | SC-XRD (Å) | DFT (Å) |
|---|---|---|
| S–O (sulfonate) | 1.45 | 1.43 |
| C–O (oxetane) | 1.42 | 1.41 |
Advanced: How are reaction intermediates trapped and analyzed?
Methodological Answer:
Low-temperature NMR (e.g., ¹H at –40°C) or cryo-crystallography can capture transient intermediates. For sulfonate ester formation, monitor the reaction using in-situ IR to detect the disappearance of sulfonyl chloride peaks (~1370 cm⁻¹) and emergence of ester C–O stretches (~1250 cm⁻¹) .
Advanced: What challenges arise in refining disordered crystal structures?
Methodological Answer:
Disordered oxetane or sulfonate moieties require constraints (e.g., SIMU, DELU in SHELXL) and Fourier difference map analysis. For example, partial occupancy of the oxetane ring may necessitate split-atom models. PLATON/SQUEEZE calculates solvent-accessible voids in such cases .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of sulfonate dust. Store under inert atmosphere (N₂ or Ar) at 2–8°C to prevent hydrolysis. Refer to SDS for spill management (neutralize with NaHCO₃) .
Advanced: How does steric hindrance from the oxetane ring affect reactivity?
Methodological Answer:
The oxetane’s strained ring increases electrophilicity at the adjacent methylene group. Competition experiments with bulkier nucleophiles (e.g., tert-butanol vs. ethanol) quantify steric effects. Kinetic studies (GC-MS monitoring) reveal rate differences in SN2 reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
